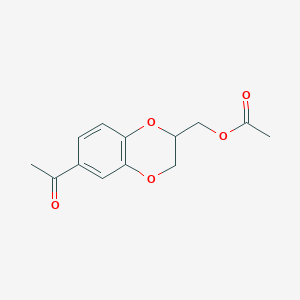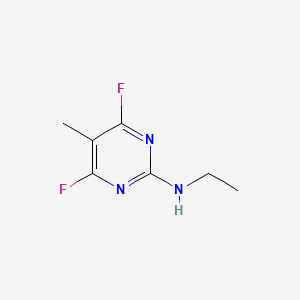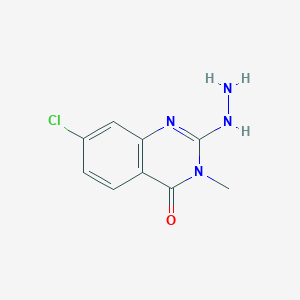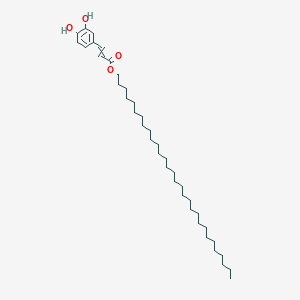
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzodioxin ring system substituted with acetyl and acetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with an appropriate dihalide under basic conditions to form the benzodioxin ring.
Acetylation: The benzodioxin ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the acetylated benzodioxin with acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
科学研究应用
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and acetate groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The benzodioxin ring system may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl benzoate
- (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl propionate
Uniqueness
Compared to similar compounds, (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. The presence of the acetate group may also affect its solubility and stability under different conditions.
属性
CAS 编号 |
167502-21-8 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
(6-acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate |
InChI |
InChI=1S/C13H14O5/c1-8(14)10-3-4-12-13(5-10)17-7-11(18-12)6-16-9(2)15/h3-5,11H,6-7H2,1-2H3 |
InChI 键 |
RAIQARMGAWPEDE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CO2)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)


![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)

![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)




